molecular formula C14H12N2O2 B1615609 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide CAS No. 72742-89-3

3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide

Cat. No. B1615609
CAS RN: 72742-89-3
M. Wt: 240.26 g/mol
InChI Key: ADXMYRJWGLASGT-UHFFFAOYSA-N
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Description

3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyridine-based compound that has been synthesized using various methods.

Scientific Research Applications

Utility in Organic Synthesis

Compounds with structural similarities to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been utilized extensively in organic synthesis. For instance, enaminonitriles serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The synthesis of pyrazole, pyridine, and pyrimidine derivatives from enaminonitrile intermediates demonstrates the compound's utility in creating pharmacologically relevant structures (Fadda et al., 2012).

Material Science Applications

In material science, derivatives of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been explored for their potential in enhancing the luminescence of lanthanide ions. ZnS nanoparticles sensitized by ligands related to the compound showed increased efficiencies in EuIII and TbIII emissions, highlighting their potential use in optoelectronic devices (Tigaa et al., 2017).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, derivatives of 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been synthesized to study their nonlinear optical (NLO) properties and potential anticancer activity. Water-mediated synthesis led to compounds that exhibited significant NLO properties and showed promising interactions with the colchicine binding site of tubulin, suggesting a potential for anticancer activity (Jayarajan et al., 2019).

Catalysis

Complexes derived from pyridine and related to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have demonstrated significant catalytic activities. For example, optically pure cobalt pyridine amidates have been synthesized and characterized, showing potential in creating radical cation salts with interesting structural properties and potential catalytic uses (Chmel et al., 2011).

Antimicrobial Activities

Additionally, thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives synthesized from reactions involving compounds related to 3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide have been screened for their antimicrobial activities, showing the versatility of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

properties

IUPAC Name

3-oxo-3-phenyl-N-pyridin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)9-14(18)16-12-7-4-8-15-10-12/h1-8,10H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXMYRJWGLASGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966239
Record name 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-phenyl-N-pyridin-3-yl-propionamide

CAS RN

72742-89-3, 5192-59-6
Record name 72742-89-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxo-3-phenyl-N-(pyridin-3-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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